ARS-1630

Description

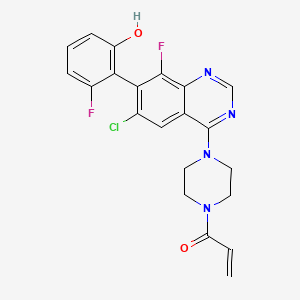

ARS-1630 (CAS: 1698055-86-5) is a small-molecule inhibitor targeting the mutant K-ras G12C protein, a key oncogenic driver in cancers such as pancreatic, colorectal, and non-small cell lung carcinoma. It is derived from patent WO 2015054572 A1 and functions as the less active R-conformational atropisomer of ARS-1620, exhibiting 1,000-fold lower potency . Structurally, this compound shares the molecular formula C₂₁H₁₇ClF₂N₄O₂ with ARS-1620 but differs in stereochemical configuration, which critically impacts its bioactivity .

This compound is primarily utilized as a negative control in preclinical studies to validate the specificity of ARS-1620 and other K-ras inhibitors. Its low potency (kinetic value: 1.2 ± 0.6 M⁻¹s⁻¹) makes it unsuitable for therapeutic development, but it remains valuable for mechanistic research . Current applications focus on in vitro and in vivo models to dissect K-ras signaling pathways and assess off-target effects of related compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

. La voie de synthèse comprend généralement plusieurs étapes de synthèse organique, à partir de matières premières disponibles dans le commerce. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle d'ARS-1620 impliqueraient probablement la mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Dans des études précliniques, ARS-1620 a démontré une activité antitumorale puissante et sélective dans des modèles de tumeurs dérivés de patients. Il a montré une efficacité dans la réduction de la croissance tumorale dans des modèles de carcinome pulmonaire non à petites cellules et a été utilisé comme outil pharmacologique pour étudier la biologie de KRAS in vivo. De plus, ARS-1620 a été exploré pour son utilisation potentielle dans des thérapies combinées avec d'autres agents ciblant différentes voies pour améliorer ses effets antitumoraux.

Mécanisme d'action

ARS-1620 exerce ses effets en se liant de manière covalente à la forme liée au GDP de la protéine KRAS G12C, la piégeant dans une conformation inactive. Cette liaison empêche la protéine KRAS de passer à son état actif lié au GTP, inhibant ainsi les voies de signalisation en aval qui favorisent la croissance et la survie des cellules cancéreuses. Les cibles moléculaires d'ARS-1620 comprennent la poche de commutation II de la protéine KRAS G12C, et les voies impliquées comprennent les voies de signalisation RAF-MEK-ERK et PI3K-AKT-mTOR.

Applications De Recherche Scientifique

In preclinical studies, ARS-1620 has demonstrated potent and selective anti-tumor activity in patient-derived tumor models . It has shown efficacy in reducing tumor growth in non-small cell lung carcinoma models and has been used as a pharmacological tool to investigate KRAS biology in vivo . Additionally, ARS-1620 has been explored for its potential use in combination therapies with other agents targeting different pathways to enhance its anti-tumor effects .

Mécanisme D'action

ARS-1620 exerts its effects by covalently binding to the GDP-bound form of the KRAS G12C protein, trapping it in an inactive conformation . This binding prevents the KRAS protein from switching to its active GTP-bound state, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival . The molecular targets of ARS-1620 include the switch-II pocket of the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways .

Comparaison Avec Des Composés Similaires

ARS-1630 vs. ARS-1620

Key Findings :

- Structural isomerism between this compound and ARS-1620 underpins their divergent bioactivities. The R-configuration in this compound reduces binding affinity to K-ras G12C, rendering it pharmacologically inert .

- ARS-1620’s superior potency has driven its advancement into clinical trials, while this compound remains confined to experimental controls .

This compound vs. RMC-7977

Key Findings :

- RMC-7977’s pan-RAS inhibition offers broader applicability compared to this compound’s mutation-specific action. However, its lack of G12C selectivity may increase off-target risks .

- This compound’s precision for K-ras G12C makes it a critical tool for studying mutation-specific signaling, whereas RMC-7977 is optimized for tumors with heterogeneous RAS mutations .

Structural and Functional Insights

- This compound vs. ARS-1620 : The enantiomeric relationship highlights the importance of stereochemistry in drug design. Substituting a single chiral center converts a therapeutic candidate (ARS-1620) into a near-inert analog (this compound) .

- This compound vs. RMC-7977: While both inhibit RAS pathways, this compound’s covalent binding to K-ras G12C contrasts with RMC-7977’s non-covalent, GTP-competitive mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.